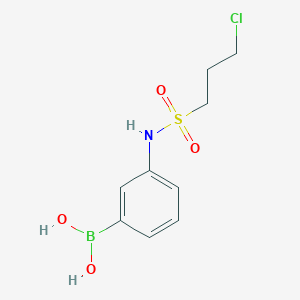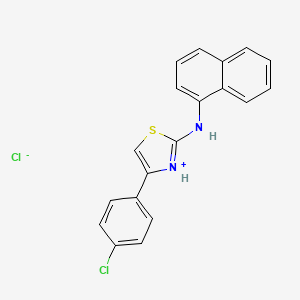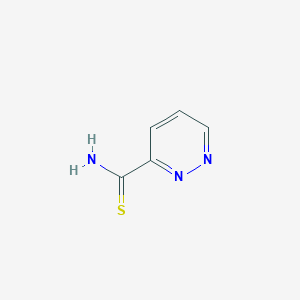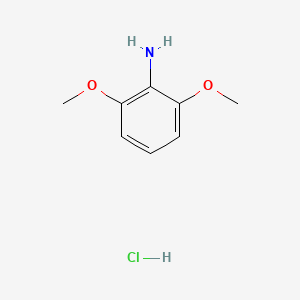
3-(3-Chloropropylsulfonamido)phenylboronic acid
Descripción general
Descripción
“3-(3-Chloropropylsulfonamido)phenylboronic acid” (CAS Number: 913835-50-4) is an organic compound with the molecular formula C9H13BClNO4S . It is widely used in scientific experiments in various fields such as chemistry, biology, and medicine.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2 . The molecular weight is 277.54 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.54 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass is 277.0346869 g/mol . The topological polar surface area is 95 Ų . It has a heavy atom count of 17 .Aplicaciones Científicas De Investigación
Chromatographic Analysis
3-(3-Chloropropylsulfonamido)phenylboronic acid and its derivatives are prominently used in chromatographic techniques. For instance, an improved method for the determination of 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins utilizes capillary gas chromatography with flame ionization detection using a phenylboronic acid derivative (Plantinga, Toorn, & Van Der Stegen, 1991). Similarly, gas chromatography has been enhanced for the analysis of 3-chloropropanediol by preparing a phenylboronic acid derivative, improving trace analysis properties of this compound (Rodman & Ross, 1986).
Carbohydrate Chemistry
Phenylboronic acid, a closely related compound, plays a significant role in carbohydrate chemistry. It condenses with diols to create cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Drug Delivery and Tumor Targeting
Phenylboronic acid-decorated nanoparticles have shown potential in tumor-targeted drug delivery. For instance, 3-carboxyphenylboronic acid modified on the surface of conventional gelatin nanoparticles has demonstrated enhanced tumor-homing activity, thus improving tumor accumulation and antitumor effects (Wang, Wei, Cheng, Wang, & Tang, 2016).
Synthetic Chemistry
Sulfonyl chlorides of phenylboronic acids, including those modified with chloropropylsulfonamide, have been synthesized for use in Pd(0) catalyzed cross-couplings and potentially as carbohydrate binders (Vedsø, Olesen, & Hoeg-Jensen, 2004). Phenylboronic acid also mediates free-radical multicomponent reactions in organic synthesis, such as carbo-cyanation of olefins (Hara, Khiar, Dange, Bouillac, Robert, & Landais, 2018).
Cancer Research
Phenylboronic acid derivatives have shown potential in experimental oncology. Simple phenylboronic acid derivatives, for instance, have been identified as inducers of apoptosis in ovarian cancer cells, suggesting their potential as novel anticancer agents (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
Polymeric Nanomaterials
Phenylboronic acid-decorated polymeric nanomaterials have seen significant advancement in bio-application. Their unique ability to form reversible complexes with polyols has been exploited for diagnostic and therapeutic applications, including drug delivery systems and biosensors (Lan & Guo, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that boronic acids and sulfonamides are both functional groups frequently used in medicinal chemistry, suggesting that this compound might be under investigation for its potential pharmaceutical applications.
Mode of Action
Boronic acids are widely used in suzuki-miyaura couplings, a palladium-catalyzed reaction for creating carbon-carbon bonds. This reaction could potentially be used to attach the 3-(3-Chloropropylsulfonamido)phenyl group to other organic molecules.
Biochemical Pathways
Propiedades
IUPAC Name |
[3-(3-chloropropylsulfonylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO4S/c11-5-2-6-17(15,16)12-9-4-1-3-8(7-9)10(13)14/h1,3-4,7,12-14H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZDXIWINJAQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657161 | |
| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloropropylsulfonamido)phenylboronic acid | |
CAS RN |
913835-50-4 | |
| Record name | {3-[(3-Chloropropane-1-sulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)



![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
